molecular formula C23H25BrOSi B8622279 [(3-Bromophenyl)methoxy](tert-butyl)diphenylsilane CAS No. 124038-07-9

[(3-Bromophenyl)methoxy](tert-butyl)diphenylsilane

Cat. No. B8622279
Key on ui cas rn: 124038-07-9
M. Wt: 425.4 g/mol
InChI Key: RMZNKWNISJLBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05436369

Procedure details

Magnesium turnings (1.45 g, 59.5 mmol) were weighed into a flask which was then flame-dried under vacuum. An argon atmosphere was introduced, and anhydrous THF (30 mL) and dibromoethane (approx. 0.1 mL) were added. The mixture was stirred at room temperature. Approximately 25 mL of a solution of 22 (21.1 g, 49.6 mmol) in anhydrous THF (120 mL) was added via cannula. Within 10 min, the solution became dark yellow-brown. The remainder of the solution of 22 was then added via cannula, and the entire reaction solution was heated at reflux for 2 h. The solution was allowed to cool to room temperature, and p-formaldehyde (2.98 g, 99.2 mmol) was added. The reaction mixture was stirred at room temperature for 19 h and then poured into a separatory funnel containing saturated ammonium chloride solution. The aqueous mixture was extracted twice with diethyl ether. The organic layers were combined, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to give 19.1 g of a clear, yellow liquid. Purification by column chromatography (10:1 ratio silica gel/crude product; gradient elution with 10% to 30% ethyl acetate/hexanes) provided 11.9 g (64%) of 23 as a pale yellow oil. 1H NMR (300 MHz, CDCl3) δ7.69-7.73 (m, 4H, ArH), 7.25-7.46 (m, 10 H, ArH), 4.79 (s, 2H, CH2OSi), 4.68 (s, 2H, CH2OH), and 1.11 (s, 9H, SiC(CH3)3); 13C NMR (75 MHz, CDCl3) δ141.32, 140.67, 135.48, 133.35, 129.61, 128.41, 127.62, 125.46, 125.29, 124.54, 65.32 (CH2OSi, CH2OH), 26.75 (SiC(CH3)3), and 19.22 (SiC(CH3)3); IR (film) 3340 (br, OH), 2940, 2860, 1475, 1430, 1150, and 1110 cm-1 ; MS (FAB) m/e 399 (M+Na)+.
Quantity
1.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
p-formaldehyde
Quantity
2.98 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[Mg].[O:2]([CH2:20][C:21]1[CH:22]=[C:23](Br)[CH:24]=[CH:25][CH:26]=1)[Si:3]([C:16]([CH3:19])([CH3:18])[CH3:17])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl-].[NH4+].C1C[O:33][CH2:32]C1>>[O:2]([CH2:20][C:21]1[CH:22]=[C:23]([CH:24]=[CH:25][CH:26]=1)[CH2:32][OH:33])[Si:3]([C:16]([CH3:19])([CH3:18])[CH3:17])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[Mg]
Step Two
Name
solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
21.1 g
Type
reactant
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC=1C=C(C=CC1)Br
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC=1C=C(C=CC1)Br
Step Four
Name
p-formaldehyde
Quantity
2.98 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was then flame-dried under vacuum
ADDITION
Type
ADDITION
Details
An argon atmosphere was introduced
ADDITION
Type
ADDITION
Details
anhydrous THF (30 mL) and dibromoethane (approx. 0.1 mL) were added
TEMPERATURE
Type
TEMPERATURE
Details
the entire reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 19 h
Duration
19 h
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 19.1 g of a clear, yellow liquid
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by column chromatography (10:1 ratio silica gel/crude product; gradient elution with 10% to 30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.